4-hydroxy-3,5-diiodobenzoate

Description

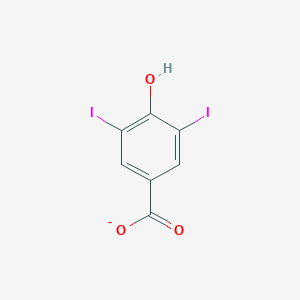

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3I2O3- |

|---|---|

Molecular Weight |

388.91g/mol |

IUPAC Name |

4-carboxy-2,6-diiodophenolate |

InChI |

InChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-1 |

InChI Key |

XREKTVACBXQCSB-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1I)[O-])I)C(=O)O |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C(=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of 4-Hydroxy-3,5-Diiodobenzoate

The direct synthesis of this compound and its alkyl esters can be achieved through several methods, including the esterification of the parent acid and the direct iodination of benzoate (B1203000) precursors.

Esterification Reactions to Yield Alkyl 4-Hydroxy-3,5-Diiodobenzoates

The formation of alkyl 4-hydroxy-3,5-diiodobenzoates is commonly accomplished through the esterification of 4-hydroxy-3,5-diiodobenzoic acid. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, the synthesis of C8-C20 alkyl esters of 3,5-disubstituted-4-hydroxybenzoic acids has been successfully carried out using a strongly acidic gel-type ion-exchange resin as a recyclable catalyst. google.com This method offers a more environmentally friendly alternative to traditional corrosive acid catalysts like sulfuric acid. google.com

Another approach involves the direct use of the corresponding alkyl 4-hydroxybenzoate (B8730719) (paraben) as a starting material for subsequent iodination. chemsrc.com This highlights the importance of having efficient esterification methods for the synthesis of the necessary precursors. The esterification of carboxylic acids can be catalyzed by various reagents, including solid-acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resin, which has shown high efficiency even without solvent or water removal. organic-chemistry.org

| Product | Starting Material | Reagents/Catalyst | Conditions | Yield |

| C8-C20 alkyl 3,5-di-tert-butyl-4-hydroxybenzoate | 3,5-di-tert-butyl-4-hydroxybenzoic acid, C8-C20 alcohol | Strongly acidic gel-type ion-exchange resin | 110°-150° C | High |

| Methyl esters | Carboxylic acids | Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, Na2CO3 | Sonochemical method | Good to excellent |

| Alkyl levulinates | Levulinic acid, alkyl alcohols | Montmorillonite K10 | 443 K, 3.75 h, 0.6 MPa N2 pressure | 96.5% |

Iodination Protocols for Benzoate Precursors

The introduction of iodine atoms onto the aromatic ring of benzoate precursors is a key step in the synthesis of this compound. A common method involves the use of iodine monochloride (ICl) as the iodinating agent. For example, ethyl 4-aminobenzoate (B8803810) can be diiodinated by refluxing with ICl in dichloromethane (B109758) to yield ethyl 4-amino-3,5-diiodobenzoate in high yield. thieme-connect.com Similarly, methyl 4-aminobenzoate can be converted to methyl 4-amino-3,5-diiodobenzoate using ICl. chemicalbook.com

The direct iodination of 4-hydroxybenzoic acid can also be achieved. One procedure describes the use of iodine monochloride in glacial acetic acid, followed by heating, to produce 4-hydroxy-3,5-diiodobenzoic acid in good yield. orgsyn.org

| Product | Starting Material | Iodinating Agent | Solvent | Yield |

| Ethyl 4-amino-3,5-diiodobenzoate | Ethyl 4-aminobenzoate | Iodine monochloride | Dichloromethane | 88% thieme-connect.com |

| Methyl 4-amino-3,5-diiodobenzoate | Methyl 4-aminobenzoate | Iodine monochloride | Dichloromethane | 83% chemicalbook.com |

| 2-hydroxy-3,5-diiodobenzoic acid | Salicylic acid | Iodine monochloride | Glacial acetic acid | 91-92% orgsyn.org |

| 4-hydroxy-3,5-diiodobenzoic acid | 4-hydroxybenzoic acid | Iodine monochloride | Glacial acetic acid | 84% orgsyn.org |

Laccase-Catalyzed Iodination Approaches

A more sustainable and greener approach to iodination involves the use of enzymes. Laccases, which are multicopper oxidases, can catalyze the iodination of phenolic compounds using potassium iodide (KI) as the iodine source and molecular oxygen as the oxidant. rsc.orgnih.govrsc.org This enzymatic method operates under mild reaction conditions and produces water as the only byproduct, making it an environmentally friendly alternative to traditional chemical methods. researchgate.net

The laccase-catalyzed iodination of p-hydroxyarylcarboxylic acid derivatives has been shown to deliver the corresponding iodophenols with high efficiency. rsc.org For instance, the laccase from Trametes versicolor has been successfully used for the iodination of various phenolic substrates. rsc.orgnih.gov The reaction is often mediated by a compound like 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS). rsc.org

Derivatization Strategies of the this compound Scaffold

The this compound scaffold can be further modified at both the phenolic hydroxyl group and the carboxylate moiety to generate a diverse range of derivatives.

O-Alkylation and Ether Formation from the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be alkylated to form ethers. The Williamson ether synthesis is a classic method for this transformation, which involves the reaction of a phenoxide with an alkyl halide. francis-press.comscirp.org The use of a base, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), is known to be effective for the O-alkylation of phenols. mdpi.com

For example, ethyl this compound can be O-alkylated. A general procedure for the O-alkylation of hydroxybenzaldehydes involves using KOH in DMSO followed by the addition of an alkyl iodide or bromide. mdpi.com

Esterification and Amidation at the Carboxylate Moiety

The carboxylate group of 4-hydroxy-3,5-diiodobenzoic acid is a key site for derivatization, allowing for the formation of esters and amides.

Esterification: As previously discussed, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. google.com Various methods exist for esterification, including the use of solid-supported catalysts and sonochemical approaches for rapid synthesis. organic-chemistry.org

Introduction of Other Functional Groups for Advanced Architectures

The core structure of this compound serves as a platform for the introduction of various functional groups, each imparting unique properties and reactivity to the resulting molecule. These transformations are key to designing advanced materials and biologically active compounds. A functional group is a specific group of atoms or bonds within a molecule that is responsible for the characteristic chemical reactions of that molecule. pressbooks.pubebsco.com

The hydroxyl and carboxylic acid moieties are the primary sites for modification. For instance, the hydroxyl group can undergo etherification. In one study, methyl this compound was treated with 4-nitrobenzyl bromide in the presence of potassium carbonate to yield methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate. nih.gov This reaction attaches a nitrobenzyl group, which can be further modified, for example, by reduction to an amine, opening pathways to amide or imine formation.

The carboxylic acid group can be readily converted into an ester or an amide. The synthesis of methyl this compound is achieved by refluxing 4-hydroxy-3,5-diiodobenzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov This ester can then be subjected to further reactions. For example, hydrazinolysis of the methyl ester with hydrazine (B178648) hydrate (B1144303) leads to the corresponding hydrazide, 3,5-diiodo-4-methoxy-benzoic acid hydrazide. researchgate.net This hydrazide can then be used to construct heterocyclic rings, such as pyrazoles, by reacting with reagents like acetylacetone. researchgate.net

Furthermore, the iodine atoms themselves offer a handle for introducing new functionalities through cross-coupling reactions. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds, has been employed to react 3,5-diiodo-4-hydroxy derivatives with terminal alkynes. researchgate.net This has been utilized in the synthesis of novel optically active poly(m-phenyleneethynylene–aryleneethynylene)s. researchgate.net In these polymers, the diiodo-monomer is coupled with various diethynylarylenes, demonstrating the utility of the iodine atoms as points of polymerization. researchgate.net

Table 1: Examples of Functional Group Introduction

| Starting Material | Reagent(s) | Functional Group Introduced | Product |

| Methyl this compound | 4-nitrobenzyl bromide, K2CO3 | Nitrobenzyloxy group | Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate nih.gov |

| 3,5-diiodo-4-methoxy-benzoic acid methyl ester | Hydrazine hydrate | Hydrazide group | 3,5-diiodo-4-methoxy-benzoic acid hydrazide researchgate.net |

| (S)-3,5-diiodo-4-hydroxy-C6H4CONHCH(CH3)COOC12H25 | HC≡C–Ar–C≡CH, Pd catalyst | Aryleneethynylene groups | Optically active poly(m-phenyleneethynylene–aryleneethynylene)s researchgate.net |

Advanced Synthetic Protocols Involving 4-Hydroxy-3,5-Diiodobenzoic Acid as a Building Block

The unique structural features of 4-hydroxy-3,5-diiodobenzoic acid make it an invaluable building block for the synthesis of complex, high-value molecules and materials. Its derivatives are key intermediates in the production of specialty chemicals, polymers, and materials with enhanced functionalities.

One of the most significant applications is in the synthesis of polymers. The diiodo-functionality allows it to serve as a monomer in various polymerization reactions, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira-Hagihara coupling. researchgate.net This has been elegantly demonstrated in the synthesis of optically active poly(phenyleneethynylene-aryleneethynylene)s. researchgate.net These polymers exhibit helical structures and interesting photophysical properties, such as blue fluorescence, making them candidates for advanced materials. researchgate.net The presence of the hydroxyl group also allows for the formation of intramolecular hydrogen bonds, which can influence the polymer's secondary structure. researchgate.net

In the realm of supramolecular chemistry, derivatives of 4-hydroxy-3,5-diiodobenzoic acid have been used to construct complex, self-assembled architectures. For instance, a dipyridine ligand was synthesized starting from methyl this compound. nih.gov This ligand was then used in coordination-driven self-assembly with metal acceptors to form endo-functionalized two-dimensional metallacycles, specifically [2+2] rhomboids and a [3+3] hexagon. nih.gov These structures contain functional groups within their cavities, which can influence their properties and potential applications in areas like catalysis or molecular recognition. nih.gov

Furthermore, the amino-functionalized analogue, 4-amino-3,5-diiodobenzoic acid, is used as a precursor in the synthesis of adducts that can be incorporated into polymers like Tecoflex. lookchem.com This highlights the role of this class of compounds in modifying the properties of existing commercial polymers. While not directly involving the hydroxyl derivative, this illustrates the broader utility of the diiodobenzoic acid scaffold. Similarly, other substituted benzoic acids, such as 3-amino-4-hydroxybenzoic acid, are used as organic linkers to create multifunctional lanthanide-based metal-organic frameworks (MOFs). nih.gov These MOFs exhibit interesting magnetic and luminescent properties. nih.gov

Table 2: Advanced Architectures from 4-Hydroxy-3,5-Diiodobenzoic Acid Derivatives

| Building Block | Synthetic Protocol | Resulting Architecture | Key Features/Applications |

| (S)-3,5-diiodo-4-hydroxy-C6H4CONHCH(CH3)COOC12H25 | Sonogashira-Hagihara coupling polymerization | Optically active poly(m-phenyleneethynylene–aryleneethynylene)s researchgate.net | Helical structure, blue fluorescence, potential for advanced materials researchgate.net |

| Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate derivative | Coordination-driven self-assembly | Endo-functionalized 2D metallacycles (rhomboids and hexagon) nih.gov | Functionalized cavities, potential for catalysis and molecular recognition nih.gov |

| 4-amino-3,5-diiodobenzoic acid | Polymer incorporation | Adduct for Tecoflex polymers lookchem.com | Modification of commercial polymer properties lookchem.com |

| 3-amino-4-hydroxybenzoic acid | Solvothermal reaction with lanthanide salts | Lanthanide-based Metal-Organic Frameworks (MOFs) nih.gov | Single-molecule magnet behavior, luminescence nih.gov |

Structural Characterization and Computational Analysis

Spectroscopic Analysis of 4-Hydroxy-3,5-Diiodobenzoate and its Derivatives

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and its derivatives. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution.

¹H NMR Spectroscopy provides information about the hydrogen atoms in a molecule. For methyl this compound, the ¹H NMR spectrum in CDCl₃ shows a singlet at 8.36 ppm corresponding to the two aromatic protons, a singlet at 6.12 ppm for the hydroxyl proton, and a singlet at 3.89 ppm for the methyl protons. nih.gov In another example, the ¹H-NMR spectrum of 4-bromo-2,6-diiodophenol (B94749) in CDCl₃ displays a singlet at 7.78 ppm for the two aromatic protons and a singlet at 5.72 ppm for the hydroxyl proton. d-nb.info

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| Methyl this compound nih.gov | CDCl₃ | 8.36 | s | 2 x Ar-H |

| 6.12 | s | OH | ||

| 3.89 | s | OCH₃ | ||

| 4-Bromo-2,6-diiodophenol d-nb.info | CDCl₃ | 7.78 | s | 2 x Ar-H |

| 5.72 | s | OH |

¹³C NMR Spectroscopy offers insights into the carbon framework of a molecule. pressbooks.publibretexts.org The chemical shifts in ¹³C NMR are influenced by factors such as hybridization and the presence of electronegative atoms. pressbooks.publibretexts.org For methyl this compound, the ¹³C NMR spectrum in CDCl₃ exhibits signals at δ 164.2 (C=O), 157.4 (C-OH), 141.1 (Ar-CH), 126.3 (Ar-C), and 81.8 (C-I), and 52.6 (OCH₃). nih.gov Similarly, the ¹³C-NMR spectrum of 4-bromo-2,6-diiodophenol in CDCl₃ shows peaks at δ 153.1 (C-OH), 140.9 (Ar-CH), 113.6 (C-Br), and 82.4 (C-I). d-nb.info

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

| Methyl this compound nih.gov | CDCl₃ | 164.2 | C=O |

| 157.4 | C-OH | ||

| 141.1 | Ar-CH | ||

| 126.3 | Ar-C | ||

| 81.8 | C-I | ||

| 52.6 | OCH₃ | ||

| 4-Bromo-2,6-diiodophenol d-nb.info | CDCl₃ | 153.1 | C-OH |

| 140.9 | Ar-CH | ||

| 113.6 | C-Br | ||

| 82.4 | C-I |

³¹P NMR Spectroscopy is utilized when phosphorus-containing moieties are incorporated into the derivatives of this compound. For instance, in the self-assembly of endo-functionalized polygonal structures involving di-Pt(II) acceptors, ³¹P NMR spectroscopy is used to characterize the resulting complexes. nih.gov

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govscispace.com Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods.

For methyl this compound, the mass spectrum (EI) shows a molecular ion peak (M+H)⁺ at m/z 404.84. nih.gov High-resolution ESI-MS of a derivative, 20(S)-hydroxydammar-24-ene-3-oximyl-[2-hydroxy-3,5-diiodobenzoate], revealed a molecular ion peak [M + Na]⁺ at m/z 852.1983, which is consistent with the calculated value for C₃₇H₅₃NO₄I₂Na (852.1962). rsc.org

Interactive Data Table: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | m/z | Assignment |

| Methyl this compound nih.gov | EI | 404.84 | [M+H]⁺ |

| 20(S)-hydroxydammar-24-ene-3-oximyl-[2-hydroxy-3,5-diiodobenzoate] rsc.org | HR-ESI-MS | 852.1983 | [M+Na]⁺ |

| 4-Bromo-2,6-diiodophenol d-nb.info | EI | 426, 424 | M⁺ (⁷⁹Br, ⁸¹Br) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. rsc.org In the IR spectrum of methyl 4-hydroxy-3,5-diiodo-benzoate, characteristic peaks are observed for the hydroxyl group (O-H stretch) at 3350 cm⁻¹, the methyl group (C-H stretch) at 2951 cm⁻¹, and the carbonyl group (C=O stretch) at 1706 cm⁻¹. rsc.org For 4-bromo-2,6-diiodophenol, the IR spectrum shows a prominent O-H stretching band at 3452 cm⁻¹ and a C-I stretching vibration around 698-652 cm⁻¹. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. up.ac.za The UV-Vis spectrum of methyl 4-hydroxy-3,5-diiodo-benzoate in acetonitrile (B52724) displays absorption maxima (λmax) at 235 nm and 317 nm. rsc.org These absorptions are attributed to π → π* transitions within the aromatic ring system. up.ac.za

Interactive Data Table: Spectroscopic Data (IR and UV-Vis) for this compound Derivatives

| Compound | Technique | Solvent | Wavenumber (cm⁻¹) / λmax (nm) | Assignment |

| Methyl 4-hydroxy-3,5-diiodo-benzoate rsc.org | IR (ATR) | - | 3350 | O-H stretch |

| 2951 | C-H stretch (CH₃) | |||

| 1706 | C=O stretch | |||

| UV-Vis | Acetonitrile | 235, 317 | π → π* transitions | |

| 4-Bromo-2,6-diiodophenol d-nb.info | IR (KBr) | - | 3452 | O-H stretch |

| 698, 652 | C-I stretch |

Theoretical and Computational Chemistry

Theoretical and computational methods complement experimental data by providing insights into the molecular structure, properties, and reactivity of this compound and its derivatives.

Molecular mechanics (MM) methods utilize classical physics to model the potential energy surface of molecules. Force fields are sets of parameters that describe the energy of a molecule as a function of its atomic coordinates.

Molecular force field simulations have been employed to investigate the structural details of supramolecular architectures formed through the self-assembly of derivatives of this compound. nih.gov For instance, modeling of a self-assembled rhomboid in different solvents revealed various conformations. nih.gov The MMFF (Merck Molecular Force Field) is one such force field that has been used in the molecular modeling of these types of compounds. molaid.com These simulations are crucial when experimental methods like X-ray crystallography are unsuccessful in providing structural information. nih.gov

Semiempirical molecular orbital (MO) methods are a class of quantum mechanical calculations that use parameters derived from experimental data to simplify the calculations. These methods are faster than ab initio methods and can be applied to larger molecular systems.

While specific applications of semiempirical MO methods directly to this compound are not extensively detailed in the provided context, the broader field of computational chemistry, which includes these methods, is used to study related systems. mit.edu For example, computational analyses are used to understand the electronic structure and properties of complex systems, such as fluorescent chemosensors derived from related iodinated compounds. scispace.commit.edu These computational approaches can provide insights into properties like energy migration and quenching mechanisms in conjugated polymers incorporating iodinated aromatic units. mit.edu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For substituted benzoic acids, DFT calculations provide valuable data on molecular geometry, stability, and reactivity. While specific peer-reviewed DFT studies exclusively on this compound are not abundant in the literature, the methodology is well-established for analogous compounds like other substituted benzoic acids. mdpi.comnih.govmdpi.com

A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation. Such calculations for this compound would determine bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For a related compound, 2-amino-3,5-diiodobenzoic acid, DFT calculations have been used to determine these parameters, providing a model for what would be expected for its 4-hydroxy counterpart. researchgate.net The analysis also typically includes the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Electronic Properties from DFT Calculations This table represents typical data obtained from DFT calculations on aromatic acids and is for illustrative purposes.

| Calculated Property | Typical Significance |

|---|---|

| HOMO Energy | Energy of the outermost electron orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

Conformational Analysis and Hydrogen Bonding Studies

A crucial aspect of the structure of this compound is its capacity for hydrogen bonding. The molecule contains two key functional groups capable of participating in such interactions: the phenolic hydroxyl (-OH) group and the carboxylic acid (-COOH) group. Both groups can act as hydrogen bond donors, and the oxygen atoms within them can act as acceptors. solubilityofthings.com

Due to the para position of the hydroxyl and carboxyl groups, intramolecular hydrogen bonding (within the same molecule) is not feasible as the groups are too far apart. chemistryguru.com.sg Consequently, the structure of this compound in the solid state is dominated by intermolecular hydrogen bonds (between different molecules). This is in contrast to its isomer, 2-hydroxybenzoic acid, where a strong intramolecular hydrogen bond is formed between the adjacent carboxyl and hydroxyl groups. chemistryguru.com.sg

The primary hydrogen bonding motif expected in the crystalline form of this compound is the formation of a centrosymmetric dimer, where two carboxylic acid groups from two separate molecules interact via a pair of O-H···O bonds. This is a very common and stable arrangement for carboxylic acids. ucl.ac.uk Furthermore, the phenolic hydroxyl group can form additional hydrogen bonds with neighboring molecules, creating an extended three-dimensional network. These extensive intermolecular interactions are expected to contribute to a higher melting point compared to isomers where intramolecular hydrogen bonding is dominant. chemistryguru.com.sg

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Intermolecular | Forms stable dimers, a primary structural motif. |

| Phenolic Hydroxyl (-OH) | Carboxylic Acid (C=O) | Intermolecular | Contributes to the extended crystal lattice. |

| Phenolic Hydroxyl (-OH) | Phenolic Hydroxyl (-OH) | Intermolecular | Further stabilizes the crystalline network. |

Investigations into Biochemical Interactions and Mechanisms

Modulation of Deiodinase Enzyme Activity

The deiodinase enzymes are crucial for the activation and deactivation of thyroid hormones. The primary secretory product of the thyroid gland, thyroxine (T4), is a prohormone that requires conversion to the more biologically active form, triiodothyronine (T3). This conversion is mainly carried out by Type I (D1) and Type II (D2) deiodinases, which remove an iodine atom from the outer phenolic ring of T4. Conversely, Type III deiodinase (D3) inactivates thyroid hormones by removing an iodine atom from the inner tyrosyl ring.

Research has identified Butyl 4-hydroxy-3,5-diiodobenzoate (BHDB) as an inhibitor of Type I deiodinase (D1) activity. nih.goveur.nl The D1 enzyme is predominantly found in the liver and kidneys and plays a significant role in producing circulating T3 from T4. nih.goveur.nl By inhibiting D1, compounds like BHDB can alter the systemic availability of active thyroid hormone. Studies using BHDB have utilized its inhibitory properties to investigate the metabolic pathways of thyroid hormones. For instance, treatment with BHDB in rats was used to block D1 activity, leading to observable shifts in the metabolism and excretion of thyroid hormone analogues like triiodothyroacetic acid (TA3). nih.govwikipedia.org This inhibitory action is a key aspect of its biochemical profile, positioning it as a tool for studying the complexities of thyroid hormone regulation.

The inhibitory action of Butyl this compound (BHDB) is specific to certain deiodination pathways. Studies have shown that BHDB inhibits the deiodination of thyroid hormones and their analogues at the 3' and 5' positions of the outer phenolic ring. bioscientifica.com This outer ring deiodination (ORD) is the canonical pathway for the conversion of T4 to the active T3. In contrast, some research suggests that BHDB may increase deiodination at the 3 and 5 positions of the inner tyrosyl ring. bioscientifica.com This differential effect highlights a complex interaction with the deiodination machinery, effectively shunting the metabolism of thyroid hormones away from activation and towards alternative pathways. When administered to rats, BHDB was found to inhibit the deiodination of L-thyroxine and L-3,5,3'-triiodothyronine, leading to decreased excretion of radioactive iodide in the urine.

While Butyl this compound (BHDB) is established as a Type I deiodinase (D1) inhibitor, detailed comparative data on its enzymatic kinetics, such as its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) relative to other well-known D1 inhibitors like propylthiouracil (B1679721) (PTU), is not extensively detailed in the available literature. Studies on other inhibitors have characterized their kinetic properties; for example, PTU exhibits uncompetitive inhibition of D1 with a Ki of approximately 1 µM under specific assay conditions. However, a direct quantitative comparison of the inhibitory potency of BHDB against other standard inhibitors is not readily found in the reviewed scientific reports. The potency of BHDB has been described in more general terms, such as its ability to be "roughly as potent" as another analogue in a mouse oxygen consumption assay, rather than through specific enzymatic kinetic values. ohsu.edu

Table 1: Summary of Deiodinase Inhibition Effects

| Compound/Analogue | Target Enzyme | Effect on Deiodination Pathway |

| Butyl this compound (BHDB) | Type I Deiodinase (D1) | Inhibits 3',5' (outer ring) deiodination of thyroxine and its analogues. bioscientifica.com |

| Propylthiouracil (PTU) | Type I Deiodinase (D1) | Uncompetitive inhibitor, blocks outer ring deiodination. |

Effects on Deiodination Pathways of Iodothyronines

Interaction with Thyroid Hormone Transport and Binding Proteins

In circulation, over 99% of thyroid hormones are bound to transport proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. nih.gov This binding creates a large circulating reservoir, with only the small, unbound fraction being biologically active and available for cellular uptake. nih.gov

Butyl this compound (BHDB) has been shown to interfere with the binding of thyroid hormones to serum proteins. Specifically, research indicates that BHDB displaces thyroxine (T4) from its binding sites on the albumin fraction of serum proteins. bioscientifica.com This displacement increases the concentration of free T4 in the plasma. While transthyretin is a major transport protein for thyroid hormones, direct evidence from the reviewed literature specifically detailing the displacement of T4 or T3 from transthyretin by this compound or its butyl ester is not explicitly provided. nih.gov The action of displacing hormones from transport proteins is a critical mechanism, as it directly impacts the hormone's availability to tissues.

Table 2: Interactions with Thyroid Hormone Transport and Metabolism

| Compound | Interaction | Consequence |

| Butyl this compound (BHDB) | Displaces T4 from serum albumin. bioscientifica.com | Increases free T4 concentration, facilitating hepatic uptake. bioscientifica.com |

| Stimulates conjugation of thyroid hormones in the liver. bioscientifica.com | Increases biliary excretion of hormone conjugates. bioscientifica.com |

Displacement from Serum Binding Sites (e.g., Albumin, Transthyretin)

Other Biochemical and Cellular Effects as a Chemical Probe

Research utilizing derivatives of this compound, particularly its n-butyl ester (Butyl this compound or BHDB), has provided significant insights into metabolic processes, primarily those involving thyroid hormones.

BHDB acts as a potent inhibitor of Type I iodothyronine deiodinase (D1), an enzyme crucial for the conversion of the prohormone thyroxine (T4) to the more active triiodothyronine (T3). bioscientifica.comoup.com Studies in rats have shown that BHDB inhibits the deiodination of thyroid hormones and their analogues at the 3' and 5' positions of the outer ring. oup.comoup.com This inhibition leads to a decreased conversion of T4 to T3 in peripheral tissues and a subsequent reduction in the urinary excretion of iodide. oup.com Conversely, BHDB has been observed to increase deiodination at the 3 and 5 positions of the inner ring. oup.com

The metabolism of BHDB itself differs notably from that of thyroxine. While deiodination is a major metabolic route for T4, it is only a minor pathway for BHDB. oup.com Furthermore, unlike T4, which undergoes significant glucuronide and sulfate (B86663) conjugation, these pathways have not been identified for BHDB metabolism. oup.com Instead, BHDB is metabolized more like a typical phenol (B47542) compound. oup.com Studies have identified an acid-hydrolyzable conjugate of BHDB in bile and urine, though its exact structure remains unidentified. oup.com The primary metabolic pathways for BHDB involve its rapid uptake by the liver, followed by excretion of its metabolites in bile and urine. oup.com

The compound's ability to inhibit deiodinase activity has made it a valuable tool for studying the alternative metabolic pathways of thyroid hormones, such as conjugation. oup.comeur.nl By blocking the primary deiodination route, BHDB enhances the biliary excretion of conjugated thyroid hormones and their analogues. oup.com

Table 1: Summary of Metabolic Effects of Butyl this compound (BHDB)

| Metabolic Process | Effect of BHDB | Key Findings | References |

| Thyroid Hormone Deiodination | Inhibition | Potently inhibits Type I deiodinase (D1), blocking the conversion of T4 to T3 at the 3' and 5' positions. | bioscientifica.comoup.comoup.com |

| Thyroid Hormone Conjugation | Stimulation | By inhibiting deiodination, it greatly increases the biliary excretion of conjugated thyroid hormones and their analogues. | oup.com |

| BHDB Metabolism | Unique Pathway | Metabolized as a phenol; deiodination and glucuronide/sulfate conjugation are not major pathways. | oup.com |

While direct studies on this compound's effect on neurotransmitter signaling are limited, various related iodobenzoate compounds have been utilized as chemical probes to investigate components of neurotransmission, particularly ligand-gated ion channels (LGICs) and neurotransmitter transporters. nih.govnih.gov

LGICs are crucial for fast synaptic transmission and include receptors for neurotransmitters like acetylcholine (B1216132) (nAChRs) and γ-aminobutyric acid (GABA). nih.govnih.gov Iodobenzoate derivatives have been synthesized and used to study these complex proteins. For instance, compounds such as N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) and N-succinimidyl-3-iodobenzoate (SIB) are used as reagents in studies of pentameric LGICs, a family that includes key neurotransmitter receptors. scispace.com

Furthermore, iodobenzoate structures have been incorporated into the design of inhibitors for GABA transporters (GATs). nih.gov GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal. biorxiv.orgresearchgate.net The inhibition of GATs can enhance GABAergic neurotransmission. nih.gov The development of GAT inhibitors, which sometimes feature an iodobenzoate moiety, underscores the utility of this chemical class in creating tools to modulate the GABA system. nih.gov These inhibitors help in understanding the structure and function of GATs and their role in maintaining the balance of excitatory and inhibitory signaling in the central nervous system. biorxiv.orgfrontiersin.org

Table 2: Examples of Related Iodobenzoates in Neurotransmitter System Research

| Compound/Derivative Class | Target System/Protein | Application/Finding |

| Iodobenzoate-based GAT inhibitors | GABA Transporters (GATs) | Used in the design of inhibitors to modulate GABAergic neurotransmission by blocking GABA reuptake. nih.govbiorxiv.org |

| N-succinimidyl-3-iodobenzoate (SIB) | Pentameric Ligand-Gated Ion Channels (pLGICs) | Employed as a chemical reagent for studying the structure and function of neurotransmitter receptors like nAChRs and GABAARs. scispace.com |

| N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) | Pentameric Ligand-Gated Ion Channels (pLGICs) | Used as a tool in biochemical studies of pLGICs. scispace.com |

Iodobenzoates have been implicated in the modulation of gene expression through both direct and indirect mechanisms.

In bacteria, a direct regulatory role has been observed. Studies on Comamonas sediminis have shown that 4-iodobenzoate, along with other halogenated benzoates, can induce the expression of the fcb operon. nih.gov This operon contains the genes necessary for the transport and hydrolytic dehalogenation of 4-chlorobenzoate. nih.govoup.com The induction occurs via a transcriptional regulator, FcbR, which is released from the DNA in the presence of the halogenated benzoate (B1203000), allowing for the transcription of the catabolic genes. nih.gov

In mammalian systems, the influence of compounds like butyl this compound (BHDB) on gene expression is primarily indirect, stemming from its effect on thyroid hormone metabolism. Thyroid hormones, particularly T3, are potent regulators of gene expression, acting through nuclear thyroid hormone receptors (TRs) that bind to specific DNA sequences called thyroid hormone response elements (TREs). als-journal.com By inhibiting the D1 enzyme, BHDB reduces the intracellular concentration of T3, thereby altering the expression of T3-responsive genes. bioscientifica.comoup.com For example, the gene for the D1 enzyme itself (Dio1) is positively regulated by T3; thus, BHDB can indirectly affect its expression. bioscientifica.com This makes BHDB a useful chemical tool for studying the downstream effects of thyroid hormone signaling and the regulation of genes involved in development, metabolism, and differentiation. als-journal.com

Table 3: Gene Expression Modulation by Iodobenzoates

| Compound | System | Mechanism | Target Gene/Operon | References |

| 4-Iodobenzoate | Bacterial (Comamonas sediminis) | Direct Induction | fcb operon | nih.gov |

| Butyl this compound (BHDB) | Mammalian | Indirect Modulation (via T3 reduction) | Thyroid Hormone-Responsive Genes (e.g., Dio1) | bioscientifica.comoup.comals-journal.com |

Applications in Supramolecular Chemistry and Materials Science

Design and Construction of Metallosupramolecular Architectures

Coordination-driven self-assembly has emerged as a powerful method for constructing well-defined, discrete two- and three-dimensional metallosupramolecular architectures. nih.gov In this approach, complementary donor and acceptor molecules are mixed in a suitable solvent to spontaneously form complex structures. nih.gov 4-hydroxy-3,5-diiodobenzoate serves as a key starting material for synthesizing tailored donor ligands for this purpose. nih.gov

Researchers have utilized 4-hydroxy-3,5-diiodobenzoic acid to create endo-functionalized 120° donor ligands designed for self-assembly processes. nih.gov The synthesis begins with the protection of the carboxylic acid group via esterification with methanol (B129727) and sulfuric acid, yielding methyl this compound. nih.gov The phenolic hydroxyl group is then functionalized, for instance, by reacting it with 4-nitrobenzyl bromide to introduce a nitrobenzyl moiety. nih.gov This step is followed by a palladium-catalyzed Sonogashira coupling reaction with 4-ethynylpyridine, which replaces the two iodine atoms with pyridyl groups, thereby creating the final dipyridyl donor ligand. nih.gov This resulting V-shaped 120° ligand is designed to coordinate with metal-based acceptor units in a self-assembly process. nih.gov

The endo-functionalized 120° donor ligand derived from this compound has been successfully employed in the construction of two-dimensional metallacycles. nih.gov By combining this donor ligand with organoplatinum(II) acceptors of varying angles, specific polygonal structures can be formed.

For example, mixing the 120° donor ligand with a 60° di-Pt(II) acceptor (organoplatinum 60° acceptor 2) in a [2+2] self-assembly process leads to the formation of a discrete rhomboidal metallacycle. nih.gov Similarly, using a different 60° acceptor (acceptor 3) results in a larger rhomboid. nih.gov When the donor ligand is combined with a 120° di-Pt(II) acceptor (acceptor 4) in a [3+3] self-assembly, a larger hexagonal metallacycle is produced. nih.gov

These self-assembled structures are characterized by having functional groups, such as nitrobenzyl moieties, pointing towards the interior of the cavity. nih.gov The formation and structure of these endo-functionalized metallacycles have been confirmed through multinuclear NMR (¹H and ³¹P) spectroscopy and electrospray ionization mass spectrometry. nih.gov Molecular modeling suggests that in nonpolar solvents, the hydrophilic nitrobenzyl groups prefer to be located within the cavity of the polygons. nih.gov

| Assembly Stoichiometry | Acceptor Angle | Resulting Geometry | Functional Group Orientation |

|---|---|---|---|

| [2 + 2] | 60° | Rhomboid | Endo-functionalized (Interior) |

| [3 + 3] | 120° | Hexagon | Endo-functionalized (Interior) |

Utilization as a Donor Ligand in Self-Assembly

Polymeric Materials Synthesis and Chiral Structures

Derivatives of this compound are also pivotal monomers in the synthesis of advanced polymeric materials, particularly optically active conjugated polymers. researchgate.net The diiodo-functionality allows for its incorporation into polymer backbones via cross-coupling reactions, while the hydroxyl group and an attached chiral auxiliary can impart specific secondary structures and properties. researchgate.net

Novel optically active poly(m-phenyleneethynylene–aryleneethynylene)s have been synthesized using a chiral monomer derived from this compound. researchgate.net Specifically, a monomer like (S)-3,5-diiodo-4-hydroxy-C6H4CONHCH(CH3)COOC12H25 is prepared, which contains the diiodo-4-hydroxybenzoyl core functionalized with a chiral L-alanine dodecyl ester moiety. researchgate.net This monomer undergoes Sonogashira–Hagihara coupling polymerization with various diethynyl-arylene co-monomers. researchgate.netresearchgate.net This method produces high molecular weight conjugated polymers that are soluble in common organic solvents and possess optical activity due to the incorporated chiral side chains. researchgate.net

The polymerization of these chiral diiodo monomers leads to the formation of poly(phenyleneethynylene)s (PPEs) with a strong propensity to adopt predominantly one-handed helical structures in solution. researchgate.net This helical conformation is evidenced by strong signals in circular dichroism (CD) spectroscopy. researchgate.net The stability of the helical structure is influenced by intramolecular hydrogen bonding involving the amide and hydroxyl groups on the polymer side chains. researchgate.net These interactions help to lock the polymer backbone into a specific, ordered helical arrangement, creating a chiral superstructure. researchgate.net

Research has extended beyond the single-chain helical structure to investigate the higher-order aggregation of these polymers. researchgate.net Atomic force microscopy (AFM) studies have revealed that these helical polymers can self-assemble into well-defined, tube-like structures, which are presumed to be formed by the perpendicular aggregation of the polymer helices. researchgate.net The aggregation behavior of these polymers is also sensitive to solvent conditions. For instance, in mixtures of THF and methanol, the fluorescence intensity of the polymers decreases significantly as the concentration of the non-solvent (methanol) increases, which is indicative of the formation of aggregates. researchgate.net

| Polymer Type | Key Monomer | Secondary Structure | Higher-Order Structure | Observed Properties |

|---|---|---|---|---|

| Poly(m-phenyleneethynylene–aryleneethynylene) | (S)-3,5-diiodo-4-hydroxy-C6H4CONHCH(CH3)COOC12H25 | Predominantly one-handed helix | Tube-like aggregates | Optical activity, blue fluorescence, solvent-dependent aggregation |

Environmental Degradation and Transformation Studies

Abiotic Transformation Processes

Abiotic degradation involves non-biological chemical reactions that transform the parent compound. For 4-hydroxy-3,5-diiodobenzoate, the key abiotic processes considered are hydrolysis and photodegradation.

Hydrolysis Studies in Aquatic Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For substituted benzoates like this compound, the ester linkage (if present, as in its derivatives like methyl this compound) would be the primary site susceptible to hydrolysis. google.com This process can be influenced by pH, with catalysis occurring under both acidic and basic conditions.

However, specific experimental studies detailing the hydrolysis rates and products of this compound in aquatic environments are not extensively documented in publicly available scientific literature. In principle, the carbon-iodine bond can also undergo hydrolysis, although it is generally more stable than an ester bond. The stability of the aromatic ring structure suggests that its cleavage through hydrolysis would be a slow process under typical environmental conditions.

Photodegradation under Simulated Environmental Conditions

Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, especially those with electron-withdrawing substituents like iodine, can be susceptible to photodegradation. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers).

While general studies on the photodegradation of various organic pollutants in aquatic environments exist, specific kinetic and mechanistic data for this compound are scarce. For related nitrophenethyl alcohol derivatives, photodegradation efficiency has been shown to be highly dependent on pH and the position of substituents on the aromatic ring. nih.gov It is plausible that photodegradation of this compound could lead to the cleavage of the carbon-iodine bond, representing a potential deiodination pathway.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the transformation of organic compounds in the environment.

Microbial Metabolism by Fungi (e.g., Trametes versicolor)

The white-rot fungus Trametes versicolor is known for its ability to degrade a wide array of persistent organic pollutants, owing to its non-specific extracellular ligninolytic enzymes. While direct studies on this compound are limited, research on the structurally related iodinated X-ray contrast medium, diatrizoate (3,5-di(acetamido)-2,4,6-triiodobenzoate), provides significant insights. Trametes versicolor has been shown to cometabolically transform diatrizoate, leading to the release of iodide ions. This suggests that the fungus possesses the enzymatic machinery capable of acting on iodinated benzoates. The degradation process involves partial deiodination and modification of the side groups.

Reductive Deiodination Pathways

Reductive deiodination, the removal of iodine atoms with the concurrent addition of electrons, is a key mechanism in the breakdown of iodinated aromatic compounds. In the context of the transformation of diatrizoate by T. versicolor, successive deiodination steps were observed, leading to the formation of less iodinated metabolites. This process is a critical initial step, as it reduces the toxicity and recalcitrance of the parent compound. The deiodination of iodothyronines, which share structural similarities with iodinated benzoates, is also a well-documented metabolic process. eur.nl

Anaerobic Transformation in Sediments

Under anaerobic conditions, such as those found in sediments, microbial communities can utilize different metabolic strategies for the degradation of halogenated compounds. Studies on the anaerobic degradation of diatrizoate in soil and sediment have identified a transformation pathway involving successive deiodination and deacetylation steps. acs.org This indicates that anaerobic microorganisms are capable of cleaving the carbon-iodine bond of complex iodinated benzoates.

Furthermore, research on simpler halogenated benzoic acids has shown that they can be degraded under denitrifying conditions in sediment and soil. oup.comnih.gov Consortia enriched from these environments were capable of utilizing brominated and iodinated benzoic acids, with stoichiometric removal of the halogen. nih.gov This suggests that this compound could potentially be transformed in anaerobic sediments, likely initiating with reductive deiodination. The final transformation product of diatrizoate under anaerobic conditions was found to be 3,5-diaminobenzoic acid, which was stable under anaerobic conditions but was further transformed in the presence of air. acs.org

Data Tables

Table 1: Potential Transformation Pathways of Iodinated Benzoates in Environmental Systems

| Process | Environmental Compartment | Key Mechanism | Potential Products |

| Abiotic Hydrolysis | Aquatic Environments | Cleavage of ester linkage (in derivatives) | 4-hydroxy-3,5-diiodobenzoic acid, corresponding alcohol |

| Abiotic Photodegradation | Surface Waters | Direct/Indirect Photolysis | Deiodinated benzoates, smaller organic acids |

| Biotic Degradation (Fungal) | Soil, Water | Enzymatic (e.g., by Trametes versicolor) | Partially deiodinated and transformed benzoates |

| Biotic Degradation (Anaerobic) | Sediments, Anoxic Soils | Reductive Deiodination, Deacetylation | Deiodinated hydroxybenzoates, aminobenzoic acids |

Identification of Degradation Products and Intermediates

The environmental transformation of iodinated aromatic compounds such as this compound is primarily initiated through deiodination processes. While specific studies detailing the complete degradation pathway of this compound are limited, research on structurally similar iodinated and halogenated benzoates provides significant insight into the likely intermediates.

Under anaerobic conditions, the primary mechanism for the breakdown of halogenated aromatic compounds is reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. acs.org This process is often the initial and rate-limiting step in their metabolism. oup.com Studies on more complex iodinated compounds, such as the X-ray contrast medium diatrizoate (3,5-di(acetamido)-2,4,6-triiodobenzoic acid), have shown that degradation proceeds via sequential reductive deiodinations. acs.orgasm.org For diatrizoate, this process leads to the formation of di-iodinated and mono-iodinated intermediates. asm.org

For instance, the transformation of diatrizoate by the white-rot fungus Trametes versicolor resulted in the identification of several deiodinated metabolites, demonstrating a stepwise removal of iodine atoms. asm.org Similarly, anaerobic degradation of diatrizoate in soil and sediment produced seven different transformation products resulting from successive deiodinations and deacetylations. acs.org

Given these precedents, the degradation of this compound would likely proceed through the following intermediates:

Reductive Monodeiodination: The initial step would involve the removal of one iodine atom to form 4-hydroxy-3-iodobenzoate .

Complete Deiodination: Subsequent removal of the second iodine atom would yield the non-halogenated compound 4-hydroxybenzoate (B8730719) .

Aromatic Ring Cleavage: Following dehalogenation, the resulting 4-hydroxybenzoate, a common natural product, can be further metabolized by various microorganisms through the cleavage of its aromatic ring. mdpi.com

The following table outlines the probable degradation products of this compound based on established degradation pathways of analogous compounds.

| Parent Compound | Plausible Intermediate | Final Aromatic Product | Initiating Process |

| This compound | 4-hydroxy-3-iodobenzoate | 4-hydroxybenzoate | Reductive Deiodination |

This table is based on degradation pathways observed for structurally similar iodinated aromatic compounds.

Comparative Environmental Fate of Halogenated Benzoates

The environmental persistence and degradation pathways of halogenated benzoates are significantly influenced by the nature of the halogen substituent. The strength of the carbon-halogen bond is a critical factor, generally following the order C-F > C-Cl > C-Br > C-I. This hierarchy suggests that iodinated benzoates are the most susceptible to dehalogenation, followed by brominated, chlorinated, and fluorinated benzoates.

Studies comparing the anaerobic degradation of different monohalogenated benzoates have confirmed this trend. For example, research has shown that 3-bromo- (B131339) and 3-iodobenzoates are dehalogenated much more rapidly than 3-fluoro- and 3-chlorobenzoate. dss.go.th In one study, denitrifying cultures were able to degrade 4-bromobenzoate (B14158574) and 4-iodobenzoate, but not 4-fluorobenzoate (B1226621) within the same timeframe. oup.com This difference in reactivity is attributed to the lower bond energy of the carbon-iodine bond, making it a more favorable site for microbial reductive dehalogenation. dss.go.th

This reactivity difference has practical implications for bioremediation. For instance, several brominated and iodinated benzoates were found to effectively "prime" or stimulate the microbial dechlorination of persistent polychlorinated biphenyls (PCBs) in river sediments, whereas their chlorinated and fluorinated counterparts did not show this effect under the same experimental conditions. dss.go.th

The following table provides a comparative overview of the environmental fate of different classes of halogenated benzoates.

| Halogenated Benzoate (B1203000) Class | Relative C-Halogen Bond Strength | Susceptibility to Reductive Dehalogenation | Observed Degradation Characteristics |

| Iodinated Benzoates | Weakest | Highest | Rapid dehalogenation observed in anaerobic environments. dss.go.th |

| Brominated Benzoates | Weaker | High | Readily dehalogenated, often at rates comparable to iodinated analogs. oup.comdss.go.th |

| Chlorinated Benzoates | Stronger | Moderate | Slower degradation with longer acclimation periods required for microbial action. oup.comdss.go.thscirp.org |

| Fluorinated Benzoates | Strongest | Lowest | Generally recalcitrant to degradation under conditions effective for other halogens. dss.go.thnih.gov |

Future Research Directions and Emerging Applications

Development of Novel Analogues and Derivatives with Tuned Biological Activities

The 4-hydroxy-3,5-diiodobenzoate core is a promising starting point for the rational design of new therapeutic agents. Early research identified derivatives of this compound, such as n-alkyl 4-hydroxy-3,5-diiodobenzoates, as having anti-thyroxine activity. rsc.org For instance, n-butyl this compound was found to be a potent antagonist. nih.gov Future research is geared towards synthesizing and screening a wider array of analogues to modulate this activity with greater precision.

Key areas of development include:

Ester and Amide Libraries: Exploration of a diverse range of ester and amide derivatives is a primary focus. By varying the alkyl or aryl groups attached to the carboxylate function, researchers can systematically tune the compound's lipophilicity, steric profile, and pharmacokinetic properties. This allows for the optimization of interactions with specific biological targets. For example, while short-chain bis-hydroxy esters of this scaffold showed significant inhibitory activity related to thyroid hormone antagonism, longer-chain versions were inactive, highlighting the tight structural constraints that can be exploited. nih.gov

Bio-conjugation: The carboxylate group provides a convenient handle for conjugation to other bioactive molecules, natural products, or peptides. This can lead to hybrid molecules with dual or synergistic modes of action. A recent study demonstrated this by synthesizing a derivative, 20(S)-hydroxydammar-24-ene-3-oximyl-[2-hydroxy-3,5-diiodobenzoate], which showed potential as an anti-diabetic inhibitor. acs.org

Target-Specific Design: Building on its known interactions, derivatives can be designed for specific enzymes or receptors. For instance, methyl this compound has been used as an intermediate in the synthesis of hydroxyethylamine derivatives intended to inhibit the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease research. google.com This demonstrates the scaffold's utility in creating compounds for complex and unrelated disease pathways.

Exploration in Chemical Biology as Selective Probes

A chemical probe is a small molecule used to selectively engage and modulate a specific protein target, enabling the study of that protein's function in complex biological systems like living cells. mdpi.com The development of such probes for dynamic proteins, which are often challenging targets, is a significant area of chemical biology. radtech.org The this compound scaffold is an attractive candidate for developing such selective probes.

Future research in this area is focused on:

Enzyme Inhibitor-Based Probes: Research has identified "2-Hydroxy-3,5-diiodobenzoate" as an inhibitor of phosphoglycerate mutase, an enzyme within the glycolysis metabolic pathway. wikipedia.orgrsc.org This established interaction provides a clear starting point. The core structure can be modified with reporter tags (e.g., fluorophores, biotin) or photo-reactive groups to create activity-based probes (ABPs). These probes could be used to label and identify phosphoglycerate mutase in complex protein mixtures, study its activity in real-time, or screen for other molecules that bind to it.

Probing Protein-Protein Interactions: The ability of derivatives to act as antagonists, for example in the thyroid hormone system, suggests they interfere with protein binding. nih.gov By functionalizing the this compound scaffold, researchers could develop probes to study the dynamics of hormone-receptor interactions or other protein-protein interaction networks that are otherwise difficult to investigate. radtech.org

Expanding the Target Scope: The synthetic versatility of the scaffold allows for the creation of diverse chemical libraries. acs.orggoogle.com High-throughput screening of these libraries against various enzyme classes (e.g., kinases, proteases, deiodinases) could uncover new, highly specific interactions. Once a potent and selective inhibitor is identified, it can be readily converted into a chemical probe to help validate that protein as a potential drug target. mdpi.com The general structure of such probes often involves linking an inhibitor scaffold to a reporter tag, a strategy applicable to derivatives of this compound. rsc.org

Advanced Materials Development based on this compound Scaffolds

The presence of heavy iodine atoms and reactive functional groups (hydroxyl and carboxyl) on the this compound scaffold makes it a compelling building block for advanced materials with unique properties.

Emerging applications in materials science include:

Radiopaque Polymers: Materials that are opaque to X-rays are critical for medical devices that require visualization within the body. The high atomic number of iodine effectively blocks X-rays. By incorporating this compound as a monomer or an additive into biocompatible polymers, materials for radiopaque medical implants and drug delivery devices can be developed. google.com Research has shown that polymers made from iodinated monomers, such as 2-methacryloyloxyethyl(2,3,5-triiodobenzoate), form nanoparticles that are effective contrast agents for X-ray imaging. nih.govnih.govcapes.gov.br The this compound structure, with its two iodine atoms, could be similarly polymerized to create new classes of radiopaque biomaterials.

High Refractive Index Polymers (HRIPs): For advanced optical applications like lenses, anti-reflective coatings, and photonic devices, polymers with a high refractive index are required. radtech.orgwikipedia.org The incorporation of heavy halogen atoms, particularly bromine and iodine, is a well-established strategy for increasing the refractive index of polymers. researchgate.net The di-iodinated nature of the this compound scaffold makes it a prime candidate for synthesizing HRIPs with potentially high optical transparency and thermal stability. wikipedia.org

Functional Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions linked by organic molecules. They have applications in gas storage, separation, and catalysis. The carboxylate group of this compound is an ideal linker for MOF synthesis. The iodine atoms could impart specific functionalities, such as an affinity for capturing radioactive iodine vapor from nuclear waste streams through host-guest interactions. acs.orgrsc.org Research on other iodinated linkers has shown this to be a promising strategy for developing materials for environmental remediation. acs.org

Elucidation of Complex Biochemical Interaction Networks

While early studies established the role of this compound derivatives as thyroxine antagonists, the full scope of their interactions within complex biochemical networks remains largely unmapped. Future research aims to move beyond single-target interactions to a systems-level understanding of the compound's effects.

Key research directions include:

Mapping Deiodinase Inhibition: Derivatives like butyl this compound are known to affect the deiodination of thyroxine and triiodothyronine. google.comcapes.gov.br This suggests an interaction with the deiodinase enzymes that are crucial for thyroid hormone activation and deactivation. nih.gov Future work will involve using modern biochemical and proteomic approaches to precisely identify which deiodinase isozymes are targeted, the nature of the inhibition (competitive, non-competitive), and the downstream consequences on the thyroid hormone signaling cascade.

Metabolomics and Toxicometabolomics: Untargeted metabolomics is a powerful technique for obtaining a snapshot of the small-molecule metabolites within a biological system. By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers can uncover previously unknown biochemical pathways that are perturbed. This approach can reveal off-target effects, identify new mechanisms of action, and provide a more holistic view of the compound's biological impact. manac-inc.co.jp

Investigating Glycolytic Pathway Interference: The identification of 2-hydroxy-3,5-diiodobenzoate as an inhibitor of phosphoglycerate mutase opens up a new avenue of investigation. wikipedia.orgrsc.org Glycolysis is a fundamental metabolic pathway, and its modulation has significant implications. Future studies will aim to elucidate the precise mechanism of this inhibition and explore whether other enzymes in central carbon metabolism are affected. Understanding this interaction network is crucial, as many diseases involve dysregulated metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.